N-Cyano-SCH-12679 Bromide
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Overview
Description
N-Cyano-SCH-12679 Bromide is a cyanogen Bromide adduct of (R)-SCH-12679, a D1 antagonist.
Scientific Research Applications
Protein and Glycoprotein Ligation
N-Cyano-SCH-12679 Bromide's utility in the production of N-terminal cysteine containing protein fragments for expressed protein ligation (EPL) is significant. Cyanogen bromide, a related compound, has been used efficiently for CNBr cleavage of fragments of the glycoprotein erythropoietin. This process aids in the ligation with peptides or glycopeptide mimetics, potentially leading to semisynthetic glycoprotein therapeutics (Macmillan & Arham, 2004).
Synthesis of Benzonitriles
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound analogous to N-Cyano-SCH-12679 Bromide, has been employed as a cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This methodology is efficient for creating electronically different and sterically demanding aryl bromides and has been used for the synthesis of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Etherification Studies
In a study involving tetrabutylammonium bromide, p-cyano phenol was reacted with 1,3-dibromo propane, demonstrating the potential for reactions involving similar cyanide and bromide compounds. The study achieved a 71% yield of 1,3-Di-(p-cyano phenoxy) propane under optimal conditions (Yuan, 2009).
Nanoparticle Reduction
Copper(II) bromide, related to N-Cyano-SCH-12679 Bromide, has been used as a procatalyst for the in situ preparation of active Cu nanoparticles for the efficient reduction of nitroarenes. This process has demonstrated scalability and chemoselectivity, retaining functional groups like COOH and OCH2Ph during reduction (Kadam & Tilve, 2012).
Synthesis of N-1 Substituted Hydantoins
An efficient method for synthesizing N-1 alkyl/aryl-substituted hydantoins, which involved the reaction of amines with cyanogen bromide (a compound related to N-Cyano-SCH-12679 Bromide), has been developed. This method efficiently synthesizes a wide variety of products, demonstrating the potential utility of similar reactions involving N-Cyano-SCH-12679 Bromide (Kumar, Kaushik, & Mazumdar, 2008).
properties
Product Name |
N-Cyano-SCH-12679 Bromide |
---|---|
Molecular Formula |
C19H19BrN2O2 |
Molecular Weight |
387.277 |
IUPAC Name |
N-Cyano-1(R)-Phenyl-2,3,4,5-tetrahydro-1H-7,8-dimethoxy-3-benzazepine Bromide |
InChI |
InChI=1S/C19H19BrN2O2/c1-23-16-10-14-8-9-22(12-21)19(20)18(13-6-4-3-5-7-13)15(14)11-17(16)24-2/h3-7,10-11,18-19H,8-9H2,1-2H3/t18-,19?/m1/s1 |
InChI Key |
IVPIBCKRPKUBFT-MRTLOADZSA-N |
SMILES |
COC1=C(OC)C=C2C([C@@H](C3=CC=CC=C3)C(Br)N(C#N)CC2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N-Cyano-SCH-12679 Bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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